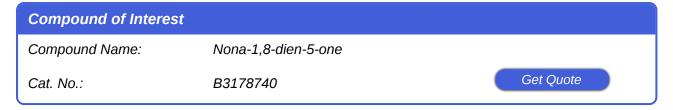


Nona-1,8-dien-5-one: A Technical Guide for Researchers

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **nona-1,8-dien-5-one**. The information is curated to support research and development activities, with a focus on data presentation, experimental methodologies, and logical frameworks for further investigation.

Chemical Identity and Properties

Nona-1,8-dien-5-one is a divinyl ketone with the molecular formula C₉H₁₄O.[1] Its chemical structure consists of a nine-carbon chain with a ketone functional group at the fifth position and terminal double bonds at the first and eighth positions.

Table 1: Physicochemical Properties of Nona-1,8-dien-5-one



Property	Value	Source
Molecular Formula	C ₉ H ₁₄ O	[1]
IUPAC Name	nona-1,8-dien-5-one	[1]
Molecular Weight	138.21 g/mol	[1]
SMILES	C=CCCC(=O)CCC=C	[1]
InChI	InChI=1S/C9H14O/c1-3-5-7- 9(10)8-6-4-2/h3-4H,1-2,5-8H2	[1]
CAS Number	74912-33-7	[1]

Synthesis and Characterization

While specific, detailed synthetic protocols for **nona-1,8-dien-5-one** are not extensively documented in publicly available literature, its structure as a divinyl ketone suggests that its synthesis could be approached through methods common for this class of compounds. One plausible synthetic pathway is the Nazarov cyclization, which utilizes divinyl ketones to form cyclopentenones.[2][3]

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a divinyl ketone like **nona-1,8-dien-5-one**.

Caption: A generalized workflow for the synthesis and characterization of **nona-1,8-dien-5-one**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **nona-1,8-dien-5-one** are not readily available. However, the following sections outline general methodologies that would be applicable for its preparation and characterization based on standard organic chemistry techniques.

Synthesis Protocol (Hypothetical): Nickel-Catalyzed Reductive Coupling



Unsymmetrical dialkyl ketones can be prepared via the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides.[4] This approach could be adapted for the synthesis of **nona-1,8-dien-5-one**.

- Reaction Setup: A reaction vessel would be charged with a suitable nickel catalyst and a ligand in an appropriate aprotic solvent under an inert atmosphere.
- Reagents: A carboxylic acid chloride or a (2-pyridyl)thioester bearing one of the vinyl-propyl
 moieties and an alkyl iodide with the other vinyl-propyl group would be added. A reducing
 agent would also be required.
- Reaction Conditions: The reaction mixture would be stirred at a controlled temperature until
 the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC)
 or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification: The reaction would be quenched, and the crude product extracted. Purification would likely be achieved by column chromatography on silica gel.

Characterization Protocols

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized **nona-1,8-dien-5-one**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to elucidate the carbon-hydrogen framework. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃).[5]
- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the carbonyl (C=O) and vinyl (C=C) stretches.

Predicted Spectral Data

While the actual spectra are not provided here, the expected key signals are summarized below.



Table 2: Predicted Spectroscopic Data for Nona-1,8-dien-5-one

Technique	Expected Key Signals
¹H NMR	Signals corresponding to vinyl protons, allylic protons, and protons alpha to the carbonyl group.
¹³ C NMR	A signal for the carbonyl carbon (around 200-220 ppm), signals for the sp ² carbons of the double bonds, and signals for the sp ³ carbons of the alkyl chain.[5]
IR Spectroscopy	A strong absorption band for the C=O stretch (typically around 1715 cm ⁻¹), and bands for the C=C stretches and =C-H bends of the vinyl groups.
Mass Spectrometry	A molecular ion peak (M+) at m/z = 138. The fragmentation pattern would likely show losses of alkyl and vinyl fragments.[6]

Potential Drug Development Applications

Specific biological activities of **nona-1,8-dien-5-one** have not been extensively reported. However, the dienone chemical motif is present in a number of biologically active compounds. [7][8][9] Compounds containing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have shown promise as anticancer agents, often by targeting the ubiquitin-proteasome system (UPS).[7][8] [9]

The general class of dienone compounds has been associated with a range of pharmacological effects, including:

- Anti-inflammatory activity[7]
- Antiparasitic activity[7]
- Anticancer activity[7][8][9]



The following diagram illustrates a potential logical pathway for investigating the therapeutic potential of **nona-1,8-dien-5-one** based on the known activities of related compounds.

Caption: A logical pathway for exploring the drug development potential of **nona-1,8-dien-5-one**.

Conclusion

Nona-1,8-dien-5-one represents an interesting chemical entity within the broader class of dienones. While specific experimental data and biological activity studies on this particular molecule are limited in the public domain, its chemical structure suggests potential for further investigation, particularly in the areas of synthetic methodology and medicinal chemistry. The information and frameworks provided in this guide are intended to serve as a foundation for researchers to design and execute further studies on **nona-1,8-dien-5-one** and its derivatives.

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